5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine
Overview
Description
. These compounds consist of a pyrrole ring fused to a pyridine ring. The presence of a methoxy group at the 5-position of the pyrrolopyridine core structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves multi-step organic reactions. One common approach is the cross-coupling reaction, where a suitable pyrrolopyridine derivative is reacted with a methoxy-substituted halide under palladium-catalyzed conditions. The reaction conditions often require inert atmospheres, such as nitrogen or argon, and the use of anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for higher yields and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or using hydride donors like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong bases such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of various substituted pyrrolopyridines.
Scientific Research Applications
Chemistry: In chemistry, 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has shown potential as a biological probe in studying enzyme mechanisms and receptor interactions. Its derivatives have been evaluated for their activity against fibroblast growth factor receptors (FGFRs), which are implicated in various types of tumors.
Medicine: Derivatives of this compound are being explored for their therapeutic potential. They have shown promise in inhibiting FGFR signaling pathways, which are crucial in cancer therapy.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting FGFRs. Its derivatives are also being investigated for their potential use in other therapeutic areas.
Mechanism of Action
The mechanism by which 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine exerts its effects involves the inhibition of FGFR signaling pathways. The compound binds to the FGFRs, preventing their activation and subsequent downstream signaling. This inhibition can lead to the suppression of tumor growth and proliferation.
Molecular Targets and Pathways:
FGFR1, FGFR2, FGFR3: These are the primary molecular targets of the compound.
Downstream Pathways: Inhibition of FGFRs affects pathways involved in cell growth, differentiation, and survival.
Comparison with Similar Compounds
5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine: Similar structure but with a chlorine atom instead of a methoxy group.
4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine: Another pyrrolopyridine derivative with a pyrimidinyl group.
Uniqueness: 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine stands out due to its methoxy group, which imparts unique chemical properties and biological activities compared to its chloro-substituted counterparts. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research and drug development.
Properties
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFMPRCSQPJDFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1N)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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